molecular formula C6H11N3S B13832718 5-Methylamino-3-propyl-1,2,4-thiadiazole

5-Methylamino-3-propyl-1,2,4-thiadiazole

Cat. No.: B13832718
M. Wt: 157.24 g/mol
InChI Key: IGSMTEZUEZWSRZ-UHFFFAOYSA-N
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Description

5-Methylamino-3-propyl-1,2,4-thiadiazole: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylamino-3-propyl-1,2,4-thiadiazole typically involves the reaction of alkyl halides with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of potassium carbonate (K₂CO₃) and a mixture of ethanol and water (EtOH/H₂O) as solvents . This method provides a straightforward and efficient route to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methylamino-3-propyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Methylamino-3-propyl-1,2,4-thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylamino-3-propyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

N-methyl-3-propyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C6H11N3S/c1-3-4-5-8-6(7-2)10-9-5/h3-4H2,1-2H3,(H,7,8,9)

InChI Key

IGSMTEZUEZWSRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NSC(=N1)NC

Origin of Product

United States

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